Fine-tune interfacial properties without premature growth arrest. 2-(Perfluorohexyl)ethanethiol’s specific C8 perfluoro chain provides:
2-(Perfluorohexyl)ethanethiol (CAS: 34451-26-8), also known as 1H,1H,2H,2H-perfluorooctanethiol, is a fluorinated alkanethiol utilized for surface modification, self-assembled monolayer (SAM) formation, and nanoparticle functionalization. Characterized by a perfluorohexyl tail and an ethanethiol headgroup, it offers high chemical inertness, low surface energy, and strong sulfur-metal coordination. In procurement contexts, it serves as a critical intermediate for tuning the work function of noble metals such as silver , engineering highly hydrophobic interfaces, and acting as a steric stabilizer in supercritical fluid syntheses, bridging the gap between standard hydrocarbon thiols and longer-chain perfluoroalkyl substances.
Substituting 2-(Perfluorohexyl)ethanethiol with non-fluorinated analogs (e.g., 1-octanethiol) or longer-chain fluorinated variants (e.g., 1H,1H,2H,2H-perfluorodecanethiol) fundamentally alters interfacial thermodynamics and steric bulk. Standard hydrocarbon thiols fail to provide the extreme low surface energy required for advanced droplet manipulation and lack the electron-withdrawing properties necessary to quantitatively tune metal work functions. Conversely, substituting with the longer 10-carbon fluorinated chain drastically changes steric stabilization profiles—such as prematurely arresting nanoparticle growth during supercritical precipitation—making the specific 8-carbon chain of this compound non-interchangeable for precisely calibrated microfluidic and analytical workflows.
In the arrested precipitation of silver nanocrystals within supercritical carbon dioxide, the chain length of the fluorinated thiol capping agent strictly dictates particle dimensions. Synthesis utilizing 2-(Perfluorohexyl)ethanethiol yields relatively large nanocrystals with high polydispersity, whereas substitution with the longer 1H,1H,2H,2H-perfluorodecanethiol (fC10) under identical high CO2 density conditions restricts growth, producing significantly smaller, more uniform particles[1].
| Evidence Dimension | Silver nanocrystal diameter and polydispersity |
| Target Compound Data | ~55 Å diameter, ~47% polydispersity |
| Comparator Or Baseline | 1H,1H,2H,2H-perfluorodecanethiol (fC10): 20 Å diameter, 37% polydispersity |
| Quantified Difference | 2.75x increase in particle diameter and 10% higher polydispersity compared to the fC10 analog |
| Conditions | Arrested precipitation via hydrogen reduction of an organometallic precursor in pure supercritical CO2 |
Buyers engineering supercritical nanoparticle syntheses must specifically procure this exact chain length if larger, more polydisperse particle distributions are required, as longer-chain analogs will prematurely arrest particle growth.
When functionalizing gold nanoparticles (AuNPs) for use as substrates in laser desorption/ionization mass spectrometry (LDI-MS), fluorinated thiols significantly outperform standard hydrocarbon thiols. AuNPs functionalized with 2-(Perfluorohexyl)ethanethiol demonstrate higher survival yields and increased signal-to-noise ratios for metabolite detection compared to 1-octanethiol functionalized equivalents, owing to the fluorocarbon layer's ability to efficiently transfer laser-induced thermal energy without matrix interference [1].
| Evidence Dimension | Desorption/ionization efficiency and survival yield |
| Target Compound Data | High survival yield and enhanced [M]+ signal-to-noise ratio |
| Comparator Or Baseline | 1-Octanethiol (C8): Lower survival yield and inferior ionization efficiency |
| Quantified Difference | Significant enhancement in thermal energy transfer and intact metabolite survival over the hydrocarbon analog |
| Conditions | Matrix-free laser desorption/ionization mass spectrometry (LDI-MS) using functionalized gold nanoparticles |
Analytical laboratories must select the fluorinated compound over standard octanethiol to achieve the necessary thermal energy transfer for sensitive, matrix-free mass spectrometry imaging.
The formation of self-assembled monolayers using 2-(Perfluorohexyl)ethanethiol is highly effective for engineering superhydrophobic surfaces required in advanced microfluidics. Treating nanograss-structured copper oxide with a dilute solution of this compound rapidly lowers the surface energy, enabling electrostatic droplet manipulation with extreme spatiotemporal precision and preventing aqueous droplet pinning that occurs on unmodified substrates[1].
| Evidence Dimension | Surface superhydrophobicity and droplet responsiveness |
| Target Compound Data | Superhydrophobic state enabling ~16 ms electrostatic induction responsiveness |
| Comparator Or Baseline | Unmodified etched copper oxide: Hydrophilic with aqueous droplet pinning |
| Quantified Difference | Transition to extreme superhydrophobicity allowing continuous droplet manipulation at ~81.6 mm/s |
| Conditions | 0.5 mM 2-(Perfluorohexyl)ethanethiol in ethanol applied for 2 h on chemically etched copper oxide |
For the procurement of surface modifiers in microfluidic device manufacturing, this compound provides the critical low-surface-energy monolayer required for high-speed, drag-free liquid manipulation.
For advanced probe functionalization, 2-(Perfluorohexyl)ethanethiol provides a highly predictable fluorocarbon interface. Atomic force microscopy (AFM) pull-off measurements using probes functionalized with this compound show a direct, quantifiable correlation between nanoscopic adhesion forces and macroscopic water contact angles across varying water-DMSO solvent mixtures, closely aligning with Derjaguin-Muller-Toporov (DMT) theoretical models [1].
| Evidence Dimension | Solid-liquid interfacial tension and adhesion force |
| Target Compound Data | Direct empirical correlation between AFM adhesion force and sessile drop contact angle |
| Comparator Or Baseline | Derjaguin-Muller-Toporov (DMT) theoretical models |
| Quantified Difference | High agreement between nanoscopic pull-off data and macroscopic Zisman plot analysis |
| Conditions | Symmetric functionalized AFM probes and substrates in water-DMSO solvent mixtures |
Researchers developing solvophilic sensors or AFM probes should select this compound to guarantee a model-compliant, predictable hydrophobic response across different solvent polarities.
Directly following from its specific steric stabilization profile [1], 2-(Perfluorohexyl)ethanethiol is a highly effective capping agent for synthesizing larger, moderately polydisperse metal nanocrystals in supercritical carbon dioxide. It is selected over longer-chain analogs when premature growth arrest must be avoided.
Based on its enhanced thermal energy transfer and ionization efficiency compared to standard alkyl thiols [2], this compound is highly recommended for functionalizing gold nanoparticles used in laser desorption/ionization mass spectrometry (LDI-MS). It enables the sensitive detection of central carbon metabolites without matrix interference.
Leveraging its ability to drastically lower surface energy [3], this compound is a highly effective SAM precursor for treating copper oxide and other metal components in microfluidics. It is specifically procured to enable high-speed, drag-free electrostatic droplet manipulation where standard hydrocarbon thiols fail to prevent aqueous pinning.
Irritant